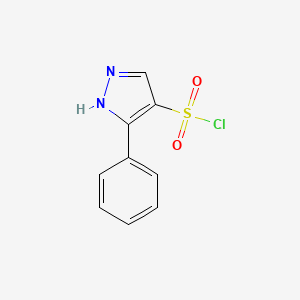
N,N-dimethyloxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyloxolane-3-carboxamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is particularly valuable in fields such as pharmaceuticals, organic synthesis, and catalysis.
Métodos De Preparación
The synthesis of N,N-dimethyloxolane-3-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. Catalytic amidation often employs catalysts such as N,N′-diisopropyl carbodiimide in water, which facilitates the formation of the amide bond under mild conditions . Industrial production methods may involve the use of more scalable and efficient processes to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
N,N-dimethyloxolane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N-dimethyloxolane-3-carboxamide finds extensive use in scientific research across multiple disciplines. In chemistry, it is utilized as a building block for the synthesis of more complex molecules. In biology, it serves as a key intermediate in the development of bioactive compounds with potential therapeutic applications. In medicine, it is investigated for its potential use in drug development and as a precursor for pharmaceuticals. Additionally, in the industrial sector, it is employed in various catalytic processes to enhance reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of N,N-dimethyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming stable amide bonds with target molecules, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic outcomes.
Comparación Con Compuestos Similares
N,N-dimethyloxolane-3-carboxamide can be compared with other similar compounds, such as N,N-dimethylacetamide and N,N-dimethylformamide. While these compounds share structural similarities, this compound is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .
Similar Compounds
- N,N-dimethylacetamide
- N,N-dimethylformamide
- N,N-dimethylpropionamide
Propiedades
IUPAC Name |
N,N-dimethyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)7(9)6-3-4-10-5-6/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSUXHMPPWOPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)
![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)



